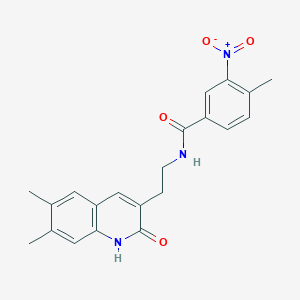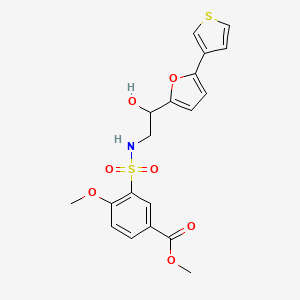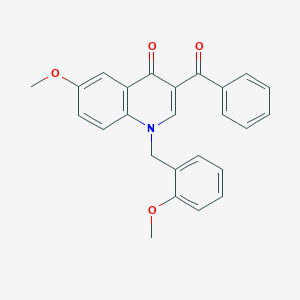
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as DFOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFOC is a member of the indolizine family, which is characterized by a five-membered nitrogen-containing heterocyclic ring.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- A series of new 3-aminopyrroles was synthesized, demonstrating considerable anticonvulsant activity with a notable lack of neurotoxicity. These compounds, including one with significant protective effects in rat models, were studied for their ability to block sodium channels in a frequency-dependent manner, suggesting potential applications in neurological disorders treatment (Unverferth et al., 1998).
Acetyl- and Butyrylcholinesterase Inhibition
- Investigations into 5-aryl-1,3,4-oxadiazoles and their analogues for their potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), key targets in the treatment of dementias and myasthenia gravis. The study found moderate dual inhibition capabilities and identified structure–activity relationships, indicating their potential in medicinal chemistry for treating neurological diseases (Pflégr et al., 2022).
Chemical Reactivity and Biological Evaluation
- Research focused on the synthesis and biological evaluation of novel compounds, including the study of their chemical reactivity towards various amines and their potential use in constructing nitrogen heterocyclic compounds. These activities suggest the broader utility of such compounds in developing therapeutic agents (Farouk et al., 2021).
Antibacterial Agents
- Synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents from related chemical structures. This work highlights the antimicrobial potential of such compounds, offering pathways for developing new antibacterial treatments (Solankee & Patel, 2004).
properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-15-6-5-12(20)8-14(15)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBOXFQGUYERDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)


![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)
